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Compound Name: Triheptylamine

Cat. No.: B1581549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a suitable base is paramount to the

success of a reaction. Tertiary amines are a cornerstone in this regard, acting as proton

scavengers, catalysts, and non-nucleophilic bases. Among the myriad of options, triethylamine

(TEA) is a ubiquitous and well-characterized reagent. This guide provides a comparative

analysis of triethylamine and a less common, higher molecular weight analogue,

triheptylamine.

Due to a significant lack of published experimental data for triheptylamine, this comparison is

based on the extensive information available for triethylamine and established principles of

organic chemistry to extrapolate the probable properties and reactivity of triheptylamine.
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Feature Triethylamine (TEA) Triheptylamine

Molecular Formula C₆H₁₅N C₂₁H₄₅N

Molecular Weight 101.19 g/mol 311.60 g/mol

Boiling Point 89.5 °C[1] Higher (estimated >300 °C)

Basicity (pKa of conjugate

acid)
~10.75 in water[2]

Expected to be slightly higher

than TEA

Steric Hindrance Moderate Significantly Higher

Solubility in Organic Solvents High High

Volatility High Low

Common Applications

Widely used as a base and

catalyst in a vast range of

reactions.[3]

Limited documented use,

potentially in high-temperature

reactions or where low volatility

is critical.

Physicochemical Properties: A Tabular Comparison
The differing alkyl chain lengths of triethylamine and triheptylamine give rise to distinct

physical properties that influence their application in a laboratory or industrial setting.
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Property Triethylamine (TEA)
Triheptylamine
(Theoretical/Extrapolated)

CAS Number 121-44-8[2][3] 2470-68-0

Appearance
Colorless to pale yellow

liquid[1][3]
Colorless to yellowish liquid

Odor Strong, fishy, ammonia-like[1] Faint, amine-like

Density ~0.726 g/cm³ at 20 °C[1] Expected to be slightly higher

Melting Point -114.7 °C[1] Expected to be higher

Flash Point -11 °C[1] Significantly higher

Solubility in Water Slightly soluble Insoluble

Reactivity and Performance as a Reaction Base
The utility of triethylamine and triheptylamine as reaction bases is governed by a combination

of their basicity and the steric hindrance around the nitrogen atom.

Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the

nitrogen atom to accept a proton. Alkyl groups are electron-donating, which increases the

electron density on the nitrogen, making the amine more basic than ammonia.

Triethylamine (TEA): With a pKa of approximately 10.75 for its conjugate acid, triethylamine

is a moderately strong base suitable for a wide array of organic reactions.[2]

Triheptylamine: While specific experimental pKa data is not readily available, it is

anticipated that triheptylamine would be a slightly stronger base than triethylamine. The

longer alkyl chains have a slightly greater inductive effect, further increasing the electron

density on the nitrogen atom.

Steric Hindrance

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://en.wikipedia.org/wiki/Triethylamine
https://www.atamanchemicals.com/triethylamine-cas-121-44-8_u35107/
https://www.univarsolutions.com/triethylamine-3987000
https://www.atamanchemicals.com/triethylamine-cas-121-44-8_u35107/
https://www.univarsolutions.com/triethylamine-3987000
https://www.univarsolutions.com/triethylamine-3987000
https://www.univarsolutions.com/triethylamine-3987000
https://www.univarsolutions.com/triethylamine-3987000
https://www.benchchem.com/product/b1581549?utm_src=pdf-body
https://en.wikipedia.org/wiki/Triethylamine
https://www.benchchem.com/product/b1581549?utm_src=pdf-body
https://www.benchchem.com/product/b1581549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The bulky alkyl groups surrounding the nitrogen atom in tertiary amines influence their

nucleophilicity. Increased steric bulk hinders the amine from participating in nucleophilic attack,

making it a more selective "non-nucleophilic" base.

Triethylamine (TEA): The three ethyl groups provide moderate steric hindrance, making it a

good choice for reactions where a non-nucleophilic base is required to prevent side

reactions.

Triheptylamine: The three heptyl chains create a significantly more sterically hindered

environment around the nitrogen atom. This would make triheptylamine an even more

selective non-nucleophilic base, potentially useful in reactions with highly sensitive

substrates where even the minimal nucleophilicity of TEA could be problematic.

The interplay of these factors is crucial in selecting the appropriate base for a specific

transformation.

Factors Influencing Amine Basicity and Nucleophilicity

Inductive Effect

Basicity (pKa)

Increases

Steric Hindrance

Slightly Decreases
(in aqueous media)

Nucleophilicity

Decreases

Solvation

Stabilizes Conjugate Acid

Factors affecting amine basicity.
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Factors affecting amine basicity.

Experimental Protocols: A Representative Example
While specific experimental data for triheptylamine is lacking, a general protocol for a

common reaction where a tertiary amine base is employed, such as the acylation of an alcohol,

is provided below. This protocol can be adapted for either triethylamine or, hypothetically,

triheptylamine, with adjustments to the work-up procedure to account for the difference in

volatility.
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General Protocol for the Acylation of an Alcohol

Reaction Setup: To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g.,

dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the

tertiary amine base (1.2 eq) (either triethylamine or triheptylamine).

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up:

For Triethylamine: Upon completion, quench the reaction with a saturated aqueous

solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The volatile

triethylamine and its hydrochloride salt are typically removed during the aqueous work-up

and evaporation.

For Triheptylamine (Hypothetical): Due to its low volatility, removal of excess

triheptylamine and its salt may require alternative purification methods such as column

chromatography or extraction with an acidic aqueous solution to protonate the amine and

draw it into the aqueous phase.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired ester.
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General Acylation Workflow

Start

Dissolve Alcohol in
Aprotic Solvent

Add Triethylamine or
Triheptylamine (1.2 eq)

Cool to 0 °C

Slowly Add Acyl
Chloride (1.1 eq)

Stir at RT and
Monitor by TLC/LC-MS

Reaction Complete?

No

Aqueous Work-up

Yes

Column Chromatography

Final Product

Workflow for alcohol acylation.
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Workflow for alcohol acylation.
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Conclusion and Recommendations
Triethylamine remains the workhorse for a vast majority of organic reactions requiring a tertiary

amine base due to its well-understood reactivity, moderate basicity, and ease of removal. Its

volatility is a key advantage in most laboratory-scale applications, simplifying product

purification.

Triheptylamine, based on theoretical considerations, presents an interesting alternative in

specific niche applications:

High-Temperature Reactions: Its low volatility would be advantageous in reactions requiring

high temperatures where triethylamine would evaporate.

Enhanced Steric Selectivity: The significantly greater steric bulk could be beneficial in

reactions where minimizing nucleophilic side reactions is critical.

Process Chemistry: In industrial settings, lower volatility can be a safety and handling

advantage, reducing fugitive emissions.

For most standard applications, triethylamine is the recommended choice due to the extensive

body of knowledge supporting its use and its favorable physical properties for purification. The

use of triheptylamine should be considered experimental and would require careful

optimization of reaction and purification conditions. Researchers exploring its use should be

prepared to develop novel work-up and purification protocols to account for its low volatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Triheptylamine vs. Triethylamine: A Comparative Guide
for Reaction Bases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581549#triheptylamine-vs-triethylamine-as-a-
reaction-base]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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